2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester
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Overview
Description
2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a trifluoromethoxy group, a bromine atom, and an ethyl ester moiety attached to the cinnamic acid backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester typically involves the esterification of the corresponding cinnamic acid derivative. One common synthetic route includes the following steps:
Bromination: The starting material, trans-cinnamic acid, undergoes bromination to introduce the bromine atom at the 4-position of the aromatic ring. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid.
Trifluoromethoxylation: The brominated cinnamic acid is then subjected to trifluoromethoxylation to introduce the trifluoromethoxy group at the 2-position. This step can be achieved using a trifluoromethoxylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Esterification: Finally, the trifluoromethoxy- and bromine-substituted cinnamic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to yield the desired ethyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4)
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions
Major Products Formed
Substitution: Formation of substituted cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol derivatives.
Oxidation: Formation of cinnamic acid derivatives
Scientific Research Applications
2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The bromine atom and ester group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)-4-chloro-trans-cinnamic acid ethyl ester
- 2-(Trifluoromethoxy)-4-fluoro-trans-cinnamic acid ethyl ester
- 2-(Trifluoromethoxy)-4-iodo-trans-cinnamic acid ethyl ester
Uniqueness
2-(Trifluoromethoxy)-4-bromo-trans-cinnamic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The trifluoromethoxy group also enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
ethyl (E)-3-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)19-12(14,15)16/h3-7H,2H2,1H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZFOBFIPZFLN-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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